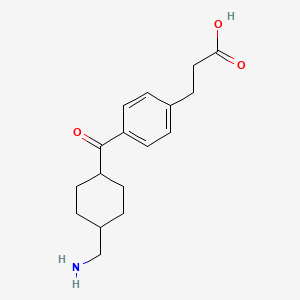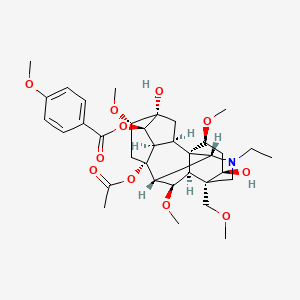![molecular formula C25H25NO5 B10783684 dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783684.png)
dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is a complex organic compound with significant implications in various scientific fields. Its unique structure, containing a bicyclo[2.2.1]hepta-2,5-diene core, makes it a subject of interest for chemical and biological research.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of Starting Materials
Start with aniline and p-toluidine as primary materials.
React aniline with acetic anhydride to form N-acetylaniline.
Perform Friedel-Crafts acylation with p-toluidine to produce a substituted benzophenone.
Formation of the Bicyclic Core
Utilize a Diels-Alder reaction between a substituted benzophenone and cyclopentadiene.
Employ catalysts like AlCl3 and maintain temperatures around 0-5°C.
Final Esterification
Convert the diene product to the ester using dimethyl sulfate and a base like NaH.
Industrial Production Methods
Scale-up involves high-pressure reactors for the Diels-Alder step.
Continuous flow reactors optimize the esterification process, ensuring a high yield and purity.
化学反应分析
Types of Reactions
Oxidation
Converts the diene into epoxides using reagents like mCPBA.
Forms highly reactive intermediates suitable for further modifications.
Reduction
Use of LiAlH4 reduces ester groups to corresponding alcohols.
Hydrogenation under Pd/C catalyst converts alkenes to alkanes.
Substitution
Halogenation of the aromatic ring using Br2/FeBr3 leads to halogenated derivatives.
Nitration reactions involve HNO3/H2SO4 to add nitro groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: mCPBA, mild temperatures (0-5°C).
Reduction: LiAlH4 in anhydrous ether.
Substitution: Br2/FeBr3 under room temperature conditions.
Major Products
Epoxides from oxidation reactions.
Alcohols from reduction reactions.
Halogenated and nitrated derivatives from substitution reactions.
科学研究应用
Dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate plays a pivotal role in:
Chemistry: : As a versatile intermediate for synthesizing complex molecules.
Biology: : Studying enzyme interactions and receptor binding due to its bicyclic structure.
Medicine: : Potential use in developing therapeutic agents for neurodegenerative diseases.
Industry: : Application in designing advanced materials with specific mechanical properties.
作用机制
The compound interacts with molecular targets through:
Enzymatic Pathways: : Inhibits enzymes by binding to active sites, altering their conformation.
Receptor Binding: : Mimics natural ligands, modulating receptor activity in cells.
Cellular Pathways: : Involves in signaling cascades affecting gene expression and cellular responses.
相似化合物的比较
Similar Compounds
Dimethyl 2,3-dicarboxylate derivatives.
Bicyclo[2.2.1]heptane-based compounds.
Unique Features
Structural Uniqueness: : The combination of an anilino group with a methylphenyl substituent.
Reactivity: : Enhanced due to the strain in the bicyclic system, making it a valuable synthetic intermediate.
Versatility: : Extensive applications ranging from medicinal chemistry to material science.
Dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate stands out in its field for these reasons, making it a topic of significant research and industrial interest.
属性
分子式 |
C25H25NO5 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate |
InChI |
InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19?,20-,25?/m0/s1 |
InChI 键 |
UFPINDDCTUCUSA-CMAULLTDSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C[C@@H](C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl (1R,4S)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783611.png)
![[(1S,3S,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate](/img/structure/B10783622.png)
![5-[4-Amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B10783628.png)
![2-Chloro-11-(4-methylpiperazino) dibenz[B,F]oxepin maleate](/img/structure/B10783635.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783644.png)
![(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B10783658.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10783664.png)

![(3E)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10783674.png)
![[(1R,3S,4S,6R,8S,9R,10S,11R,14R,15R,17S)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate](/img/structure/B10783686.png)
![N-[(2R,3S,4R,6R)-6-[(2R,3R,4R,6S)-6-[(1'S,2S,3R,4'R,6R,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'S,24'R)-2-[(2R)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783691.png)
![3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one](/img/structure/B10783695.png)

![[(1S,3R,4R,6R,8S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate](/img/structure/B10783715.png)
